(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549132
InChI: InChI=1S/C8H7Cl2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1
SMILES:
Molecular Formula: C8H8Cl3NO2
Molecular Weight: 256.5 g/mol

(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC17549132

Molecular Formula: C8H8Cl3NO2

Molecular Weight: 256.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride -

Specification

Molecular Formula C8H8Cl3NO2
Molecular Weight 256.5 g/mol
IUPAC Name (2R)-2-amino-2-(3,4-dichlorophenyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H7Cl2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1
Standard InChI Key VMYHAWIOLGVDRJ-OGFXRTJISA-N
Isomeric SMILES C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)Cl.Cl
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-2-amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride is C₈H₇Cl₂NO₂·HCl, corresponding to a molecular weight of 256.5 g/mol . The compound’s IUPAC name emphasizes its R-configuration at the α-carbon, which is critical for its stereochemical interactions in biological systems. Key synonyms include MFCD04115776 and 2-amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride, with PubChem CID 24729686 providing access to its 2D and 3D structural representations .

The core structure consists of:

  • A 3,4-dichlorophenyl ring contributing to lipophilicity and electronic effects.

  • An α-amino group protonated under physiological conditions, forming a zwitterion with the carboxylic acid moiety.

  • A hydrochloride counterion improving aqueous solubility, crucial for formulation stability .

Synthesis and Manufacturing Approaches

Chiral Resolution

The R-configuration is achieved through chiral auxiliaries or enzymatic resolution. For instance, kinetic resolution using lipases or asymmetric hydrogenation of α-keto acids could yield enantiomerically pure product .

Physicochemical Properties

Acid-Base Behavior

The compound exhibits two ionizable groups:

  • Carboxylic acid (pKa ≈ 2.3–2.8): Comparable to phenylacetic acid derivatives .

  • Ammonium group (pKa ≈ 9.1–9.5): Similar to primary aliphatic amines .
    These values dictate its zwitterionic form at physiological pH, influencing membrane permeability.

Solubility and Stability

As a hydrochloride salt, it demonstrates high water solubility (>50 mg/mL) but limited solubility in nonpolar solvents. The crystalline form is stable under anhydrous conditions but may hydrolyze in acidic or basic media . Storage recommendations include desiccated environments at 2–8°C to prevent deliquescence .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight256.5 g/mol
Melting Point~210–215°C (decomposes)
logP (Octanol-Water)1.8 (estimated)
Aqueous Solubility>50 mg/mL (25°C)

Pharmacological and Industrial Applications

Drug Intermediate

The compound serves as a precursor for κ-opioid receptor agonists, such as GR-89,696, where the 3,4-dichlorophenyl group enhances receptor binding affinity . Its chiral center is critical for mimicking endogenous peptide conformations.

Agricultural Chemistry

Patent literature highlights dichloro-substituted amino acids as growth regulators in livestock, improving lean meat deposition . While the exact mechanism remains unclear, structural analogs modulate metabolic pathways linked to fat metabolism .

Analytical Characterization

Spectroscopic Methods

  • NMR (¹H, ¹³C): Aromatic protons resonate at δ 7.4–7.6 ppm (doublets for Cl substituents), while the α-proton appears as a singlet near δ 4.1 ppm due to coupling with the amino group .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 219.0 (free acid) and 255.5 (HCl adduct) .

Table 2: Characteristic NMR Peaks

Proton Environmentδ (ppm)Multiplicity
Aromatic H (C3, C4)7.45–7.60Doublet
α-CH(NH₂)4.10Singlet
NH₃⁺8.20Broad

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator